molecular formula C15H20N2O4 B1320579 Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 924869-10-3

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Cat. No. B1320579
CAS RN: 924869-10-3
M. Wt: 292.33 g/mol
InChI Key: RYIWQNMEHWPHSS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a chemical compound . It is also known as English Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can be analyzed using X-ray diffraction studies . The molecule adopts a specific shape and conformation, which can be further confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has a density of 1.3±0.1 g/cm^3, a boiling point of 485.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.1±3.0 kJ/mol and a flash point of 247.4±28.7 °C .

Scientific Research Applications

C15H20N2O4 C_{15}H_{20}N_{2}O_{4} C15​H20​N2​O4​

and a molecular weight of 292.33 , has several potential applications in various fields of research:

Proteomics Research

This compound is utilized in proteomics research where it may serve as a biochemical tool for the study of protein expression and function. Its role could be pivotal in understanding protein interactions and signaling pathways within cells .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard for calibrating instruments or developing new analytical techniques for the detection and quantification of substances.

Each of these applications leverages the unique chemical structure of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate to advance scientific knowledge and technological progress. While the current information is based on its known properties and potential uses, ongoing research may uncover even more applications and deepen our understanding of this compound’s capabilities .

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

properties

IUPAC Name

ethyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)13-6-4-12(5-7-13)14(18)20-2/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWQNMEHWPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594749
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924869-10-3
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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